Formulators face rapid degradation of pine-scented terpenes in bleach-based cleaners. Cistulate (CAS 52557-97-8) solves this with superior oxidative stability and chiral rigidity.
Available in research and bulk quantities with global shipping.
Cistulate (Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, CAS 52557-97-8) is a sterically hindered, saturated bicyclic ester utilized primarily as a robust functional fragrance ingredient and a rigid chiral building block in organic synthesis [1]. Characterized by its Mediterranean pine and cistus olfactory profile, it is highly valued for its exceptional oxidative stability in harsh chemical environments, including hypochlorite bleaches, where standard terpenes rapidly degrade [2]. Beyond formulation stability, its locked norbornane framework and three chiral centers make it a valuable precursor for asymmetric ligands and specialty polymers, offering a unique combination of chemical inertness and stereochemical precision for advanced material selection [1].
Substituting Cistulate with simpler pine-scented hydrocarbons (like alpha-pinene or camphene) or common monocyclic esters typically results in formulation failure under oxidative stress or rapid evaporative loss[1]. In harsh cleaning formulations, unsaturated or less sterically hindered comparators undergo rapid oxidative cleavage, leading to severe discoloration and off-odor generation [2]. In synthetic applications, replacing Cistulate with flexible monocyclic esters sacrifices the strict conformational rigidity required for high enantioselectivity in downstream chiral catalysts, directly compromising product yield and purity[1].
When exposed to bleaching agents with a reduction potential of -0.7V to +0.4V for two weeks at 110°F, Cistulate demonstrates an essentially zero color change rating and an 'acceptably stable' odor profile [1]. In contrast, common unsaturated comparators like linalool or standard monoterpenes undergo rapid oxidative degradation, resulting in severe discoloration and unstable off-notes under identical conditions[1].
| Evidence Dimension | Color and Odor Stability under Oxidative Stress |
| Target Compound Data | 0 color change (stable); 'B' odor rating (acceptably stable) |
| Comparator Or Baseline | Unsaturated terpenes (e.g., Linalool): Severe discoloration and 'D' (unstable/off-note) odor rating |
| Quantified Difference | Complete prevention of oxidative discoloration and off-gassing compared to unsaturated baselines |
| Conditions | 2 weeks at 110°F in hypochlorite bleaching composition |
Enables the procurement of a reliable pine-note fragrance for heavy-duty household cleaners and hypochlorite bleaches where standard ingredients fail.
Cistulate exhibits a highly controlled evaporation profile with a vapor pressure of approximately 0.15 mmHg at 25°C and a boiling point of 217°C [1]. Compared to the parent hydrocarbon camphene or alpha-pinene (vapor pressure ~4.7 mmHg at 25°C), Cistulate provides a roughly 30-fold reduction in volatility [1]. This allows it to function as a persistent mid-note rather than a fleeting top-note.
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | ~0.15 mmHg |
| Comparator Or Baseline | Alpha-pinene baseline: ~4.7 mmHg |
| Quantified Difference | ~30x lower vapor pressure |
| Conditions | Standard atmospheric pressure at 25°C |
Reduces the need for excessive dosing of pine-character ingredients by extending the longevity of the scent profile in the final formulation.
The incorporation of the methyl ester functionality on the bicyclic core yields an aqueous solubility of 66.57 mg/L at 25°C [1]. This represents a significant enhancement over unfunctionalized bicyclic hydrocarbons like camphene, which possess negligible water solubility (<5 mg/L) [1]. This enhanced hydrophilicity improves uniform dispersion in water-based media.
| Evidence Dimension | Water Solubility at 25°C |
| Target Compound Data | 66.57 mg/L |
| Comparator Or Baseline | Camphene (parent hydrocarbon): <5 mg/L |
| Quantified Difference | >10-fold increase in aqueous solubility |
| Conditions | Aqueous media at 25°C |
Improves processability and uniform dispersion in water-based personal care products or emulsion polymerization systems.
Cistulate provides a locked bicyclo[2.2.1]heptane framework with three defined chiral centers, eliminating the ring-flipping and conformational flexibility inherent in monocyclic analogs like methyl cyclohexanecarboxylate [1]. This strict steric boundary is critical when utilized as a building block for organometallic catalysts, where conformational locking directly dictates the enantiomeric excess of downstream reactions[1].
| Evidence Dimension | Conformational Degrees of Freedom |
| Target Compound Data | Rigid bicyclic norbornane core (locked conformation) |
| Comparator Or Baseline | Methyl cyclohexanecarboxylate (rapid chair-chair interconversion) |
| Quantified Difference | Elimination of macro-conformational flexibility |
| Conditions | Use as a chiral precursor in asymmetric ligand design |
Crucial for chemists procuring starting materials to synthesize highly enantioselective catalysts or rigid pharmaceutical pharmacophores.
Due to its proven resistance to oxidative cleavage and discoloration, Cistulate is a highly suitable pine-note procurement choice for formulations containing strong bleaching agents (-0.7V to +0.4V reduction potential) where standard unsaturated terpenes degrade[1].
The locked norbornane framework and three chiral centers make this compound an ideal rigid precursor for developing highly enantioselective catalysts and chiral ligands in advanced organic synthesis [2].
Leveraging its low vapor pressure (~0.15 mmHg), Cistulate is utilized to anchor Mediterranean pine and herbal notes in air fresheners and personal care products, preventing the rapid evaporative loss typical of simpler pine hydrocarbons [3].
The ester functionality serves as an accessible handle for downstream transformations, allowing Cistulate to be used as a monomeric precursor in the development of specialty polymeric coatings that require rigid frameworks and high glass-transition temperatures [2].